molecular formula C10H11ClO3S B1399551 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one CAS No. 593960-75-9

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

Cat. No.: B1399551
CAS No.: 593960-75-9
M. Wt: 246.71 g/mol
InChI Key: TYCFMNLEFLOTBO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound with the chemical formula C10H11ClO3S. It is a white crystalline powder primarily used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:

    Reactants: Phenylacetone and chloromethylsulfonyl chloride

    Conditions: Basic medium, often using a base like sodium hydroxide

    Procedure: The reactants are mixed and allowed to react, forming the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-(methylsulfonyl)phenyl)ethanone
  • 1-(4-Chloro-3-(methylsulfonyl)phenyl)butan-2-one
  • 1-(4-Chloro-3-(methylsulfonyl)phenyl)pentan-2-one

Uniqueness

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to its specific structural features, such as the presence of a chloro and methylsulfonyl group on the phenyl ring, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-chloro-3-methylsulfonylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFMNLEFLOTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728047
Record name 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593960-75-9
Record name 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 2-Chloro-5-(2-oxo-propyl)-benzenesulphonyl chloride (prepared as described in Example 174a) (20.0 g, 74.9 mmol) in dioxane (300 ml) at room temperature is treated with a solution of sodium sulphite (18.9 g, 150 mmol) and sodium hydrogen carbonate (12.6 g, 150 mmol) in water (200 ml). The reaction mixture is heated to 75° C. for 10 minutes and then allowed to cool to room temperature. The solvent is removed in vacuo and the residue dissolved in DMF (200 ml). The solution is stirred at room temperature and treated with iodomethane (21.2 g, 150 mmol). After stirring for 20 minutes, the reaction mixture is diluted with water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (2×200 ml), brine (100 ml), dried over MgSO4 and concentrated in vacuo to yield the titled compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

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